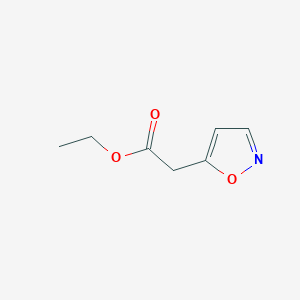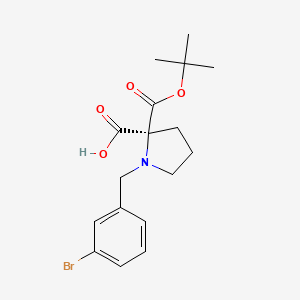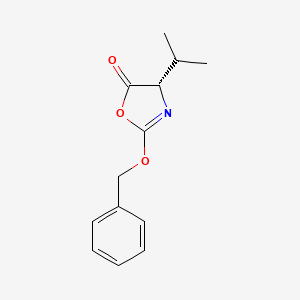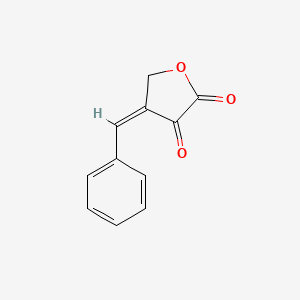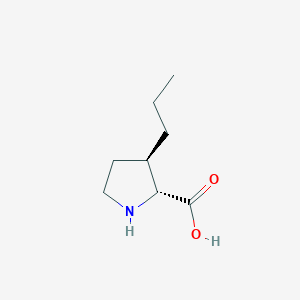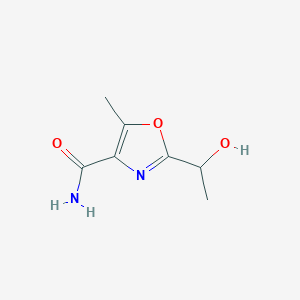
2-(1-Hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide: is a heterocyclic compound featuring an oxazole ring substituted with a hydroxyethyl group at the 2-position, a methyl group at the 5-position, and a carboxamide group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-hydroxy ketone and an amide. For instance, starting with 2-hydroxyacetophenone and acetamide, the reaction can be catalyzed by an acid such as sulfuric acid under reflux conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a Grignard reaction. For example, reacting the oxazole intermediate with ethylene oxide in the presence of a Grignard reagent like ethylmagnesium bromide.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the cyclization and Grignard reactions to enhance efficiency and yield. Additionally, purification steps such as crystallization and chromatography would be employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, for example, halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Bromine in carbon tetrachloride with iron(III) bromide as a catalyst.
Major Products
Oxidation: 2-(1-Oxoethyl)-5-methyloxazole-4-carboxamide.
Reduction: 2-(1-Hydroxyethyl)-5-methyloxazole-4-amine.
Substitution: 2-(1-Hydroxyethyl)-5-bromooxazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential as an antimicrobial agent, given the presence of the oxazole ring which is known to exhibit biological activity.
Industry: Utilized in the development of new materials, particularly in the field of polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The hydroxyethyl and carboxamide groups play crucial roles in forming hydrogen bonds with the enzyme’s active site residues, stabilizing the inhibitor-enzyme complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
2-(1-Hydroxyethyl)-5-methyloxazole-4-amine: Similar structure but with an amine group instead of a carboxamide group.
2-(1-Hydroxyethyl)-5-methyloxazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxamide group.
Uniqueness
2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties. The carboxamide group enhances the compound’s ability to form hydrogen bonds, increasing its potential as an enzyme inhibitor and its solubility in polar solvents.
Eigenschaften
CAS-Nummer |
61183-22-0 |
|---|---|
Molekularformel |
C7H10N2O3 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C7H10N2O3/c1-3(10)7-9-5(6(8)11)4(2)12-7/h3,10H,1-2H3,(H2,8,11) |
InChI-Schlüssel |
BVGNXPXVNWBSDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(O1)C(C)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12876224.png)
